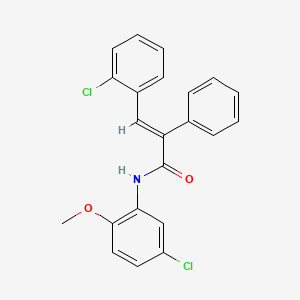
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is a chemical compound that belongs to the class of acrylamides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it has been suggested that N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide inhibits the activity of acetylcholinesterase by binding to its active site. Similarly, it has been proposed that the compound inhibits the activity of tyrosinase by chelating the copper ions in its active site.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been found to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These effects make N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide a potential candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has several advantages and limitations for lab experiments. One of the main advantages is its potential as a lead compound for the development of new drugs. Additionally, it is relatively easy to synthesize and purify, making it a suitable candidate for various biological assays. However, one of the main limitations is the lack of information regarding its toxicity and pharmacokinetic properties. Therefore, further studies are needed to fully understand the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide. One of the main directions is the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. Furthermore, it would be interesting to investigate the potential of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide as a diagnostic tool for various diseases. Finally, the synthesis of new derivatives of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide could lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It exhibits promising anticancer, antitumor, and anti-inflammatory activities and possesses potent inhibitory effects against various enzymes. Despite its advantages, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. The development of new drugs based on its structure and properties and the synthesis of new derivatives could lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide involves the condensation reaction of 5-chloro-2-methoxyaniline, 2-chlorobenzaldehyde, and phenylacrylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising anticancer, antitumor, and anti-inflammatory activities. Additionally, it has been reported to possess potent inhibitory effects against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO2/c1-27-21-12-11-17(23)14-20(21)25-22(26)18(15-7-3-2-4-8-15)13-16-9-5-6-10-19(16)24/h2-14H,1H3,(H,25,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNWWEDAKIBFRT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

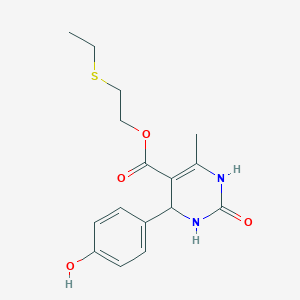
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
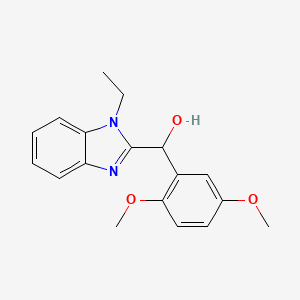

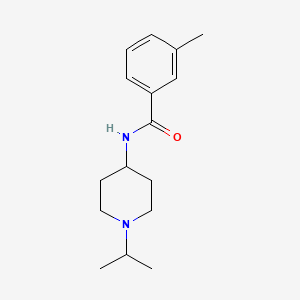
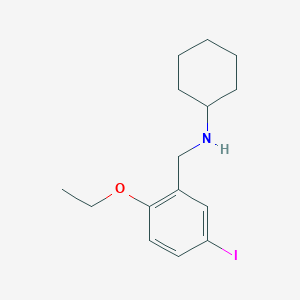
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)

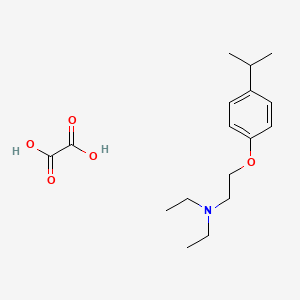
![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)


![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)